Unii-29V7T9agz4
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Overview
Description
Unii-29V7T9agz4, also known as N-Methyl Acamprosate, is a chemical compound with the molecular formula C6H13NO4S and a molecular weight of 195.237 g/mol . It is a derivative of acamprosate, which is primarily used in the treatment of alcohol dependence. N-Methyl Acamprosate is characterized by its achiral nature and lack of defined stereocenters .
Preparation Methods
The synthesis of N-Methyl Acamprosate involves the reaction of 3-aminopropanesulfonic acid with acetic anhydride and methylamine. The reaction conditions typically include:
Reactants: 3-aminopropanesulfonic acid, acetic anhydride, methylamine
Solvent: Water or an organic solvent like methanol
Temperature: Room temperature to moderate heating (20-60°C)
Reaction Time: Several hours to complete the reaction
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
N-Methyl Acamprosate undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: N-Methyl Acamprosate can undergo nucleophilic substitution reactions, where the sulfonic acid group can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halides, amines, alcohols
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-Methyl Acamprosate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: It is studied for its potential effects on neurotransmitter systems and its role in modulating synaptic activity.
Medicine: Research is ongoing to explore its potential therapeutic applications beyond alcohol dependence, such as in the treatment of other neurological disorders.
Mechanism of Action
The mechanism of action of N-Methyl Acamprosate involves its interaction with neurotransmitter systems in the brain. It is believed to modulate the activity of gamma-aminobutyric acid (GABA) and glutamate, two key neurotransmitters involved in the regulation of neuronal excitability.
Comparison with Similar Compounds
N-Methyl Acamprosate can be compared with other similar compounds, such as:
Acamprosate: The parent compound, used in the treatment of alcohol dependence.
N-Acetylcysteine: Another compound with potential neuroprotective effects.
Gabapentin: A medication used to treat neuropathic pain and epilepsy, with some similarities in its mechanism of action.
N-Methyl Acamprosate is unique in its specific modulation of GABA and glutamate systems, which distinguishes it from other compounds with similar therapeutic applications .
Properties
CAS No. |
741659-31-4 |
---|---|
Molecular Formula |
C6H13NO4S |
Molecular Weight |
195.24 g/mol |
IUPAC Name |
3-[acetyl(methyl)amino]propane-1-sulfonic acid |
InChI |
InChI=1S/C6H13NO4S/c1-6(8)7(2)4-3-5-12(9,10)11/h3-5H2,1-2H3,(H,9,10,11) |
InChI Key |
IFARVJRNXFJEDL-UHFFFAOYSA-N |
SMILES |
CC(=O)N(C)CCCS(=O)(=O)[O-] |
Canonical SMILES |
CC(=O)N(C)CCCS(=O)(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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